(S)-3-Aminohex-5-enoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-3-Aminohex-5-enoic acid hydrochloride” is a compound that includes an amino acid (3-Aminohex-5-enoic acid) and hydrochloric acid. Amino acids are organic compounds that combine to form proteins, and they are essential for life. Hydrochloric acid is a strong, corrosive acid that is commonly used in laboratory settings .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the specific arrangement of its atoms. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reactants present. For example, acid chlorides react rapidly with ammonia and amines to give amides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific molecular structure. These could include properties such as solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Characterization
(S)-3-Aminohex-5-enoic acid hydrochloride , as a compound, has been pivotal in the field of chemical synthesis and characterization. A notable application is observed in the synthesis of N-protected 14C-labelled analogues of similar compounds, showcasing an innovative approach to synthesizing labelled compounds for various applications in research. This novel method is instrumental in tracing and studying the biological pathways and interactions of these compounds within systems, providing valuable insights into their mechanisms and potential applications (Jessen, Selvig, & Valsborg, 2001).
In parallel, another study highlighted the enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid , a process crucial for the production of compounds with high enantiomeric excess, which is essential for the development of pharmaceuticals and other chemical entities with specific and targeted biological activities (Burk et al., 2003).
Antibacterial Applications
The compound's derivatives have been synthesized and evaluated for their antibacterial activity . Fatty acid hydrazides derivatives have been used to synthesize biologically active compounds that exhibited promising antimicrobial activity against various bacterial strains. This discovery opens avenues for the development of new antibacterial agents, potentially addressing the increasing concern of antibiotic resistance (Banday, Mattoo, & Rauf, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3S)-3-aminohex-5-enoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-2-3-5(7)4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H/t5-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPGGODHJJCONI-JEDNCBNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@@H](CC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375863 |
Source
|
Record name | (3S)-3-Aminohex-5-enoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
270263-02-0 |
Source
|
Record name | (3S)-3-Aminohex-5-enoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.